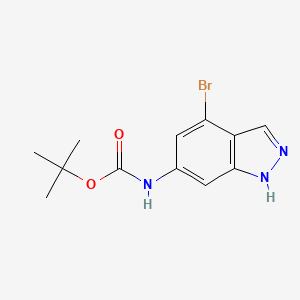

tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl N-(4-bromo-1H-indazol-6-yl)carbamate: is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

Bromination: The indazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Carbamate Formation: The final step involves the reaction of the brominated indazole with tert-butyl isocyanate to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazole derivatives.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto the indazole core.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like cesium carbonate in solvents like 1,4-dioxane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-indazole derivative, while coupling reactions could introduce various aryl or alkyl groups onto the indazole core.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Synthesis Pathways:

The synthesis of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate typically involves several key steps:

- Formation of the Indazole Core: This can be achieved through various methods such as transition metal-catalyzed reactions or reductive cyclization.

- Bromination: The indazole core is brominated using agents like N-bromosuccinimide (NBS).

- Carbamate Formation: The final step involves reacting the brominated indazole with tert-butyl isocyanate to yield the desired carbamate.

Chemical Properties:

This compound exhibits properties that allow it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, leading to different indazole derivatives.

- Oxidation and Reduction Reactions: Depending on the reagents used, it can participate in redox reactions.

- Coupling Reactions: It can also be involved in palladium-catalyzed cross-coupling reactions to introduce functional groups onto the indazole core.

Biological Applications

Medicinal Chemistry:

Indazole derivatives, including this compound, have shown promise in medicinal chemistry due to their potential as:

- Anticancer Agents: Research indicates that these compounds may inhibit specific kinases involved in cancer progression, particularly phosphoinositide 3-kinase δ.

- Antimicrobial Activity: Some studies suggest that indazole derivatives possess antibacterial properties, making them candidates for developing new antibiotics.

Case Studies:

A study highlighted the use of an indazole derivative similar to this compound as a selective inhibitor for phosphoinositide 3-kinase δ. This enzyme plays a critical role in various signaling pathways associated with respiratory diseases and cancer .

Industrial Applications

Pharmaceutical Development:

The pharmaceutical industry is increasingly interested in compounds like this compound for their potential as intermediates in synthesizing new therapeutic agents. The compound's ability to be modified through various chemical reactions allows for the creation of a library of derivatives with tailored biological activities.

Agrochemical Synthesis:

Beyond pharmaceuticals, this compound may also find applications in agrochemicals, contributing to the development of new pesticides or herbicides that leverage its biological activity against specific targets.

Research Findings and Insights

The ongoing research into indazole derivatives continues to uncover their vast potential. Key findings include:

- Structure-Activity Relationships (SAR): Understanding how structural modifications affect biological activity can lead to more potent derivatives with fewer side effects.

- In Vivo Efficacy: Studies have demonstrated that certain derivatives exhibit significant efficacy in animal models, paving the way for further clinical investigations .

Wirkmechanismus

The mechanism of action of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with the signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl N-(4-bromo-1H-indazol-5-yl)carbamate

- tert-Butyl N-(4-chloro-1H-indazol-6-yl)carbamate

- tert-Butyl N-(4-fluoro-1H-indazol-6-yl)carbamate

Comparison: While these compounds share a similar indazole core structure, the presence of different halogen atoms (bromine, chlorine, fluorine) can significantly influence their chemical reactivity and biological activity. For example, the bromine atom in tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate may make it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts . Additionally, the biological activity of these compounds can vary, with each halogenated derivative potentially exhibiting different levels of potency and selectivity towards specific molecular targets .

Biologische Aktivität

Tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate is a compound of significant interest within the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features an indazole core substituted with a bromine atom and a tert-butyl carbamate group. The synthesis typically involves the following steps:

- Formation of the Indazole Core : Various methods such as transition metal-catalyzed reactions or reductive cyclization are employed.

- Bromination : The indazole is brominated using agents like N-bromosuccinimide (NBS).

- Carbamate Formation : The final step involves reacting the brominated indazole with tert-butyl isocyanate.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, particularly enzymes involved in cell signaling pathways. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) δ, which plays a critical role in various cellular processes including proliferation and survival .

Anticancer Properties

Research indicates that indazole derivatives, including this compound, possess notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation across various cancer cell lines. For instance:

- IC50 Values : The compound shows potent inhibition in colorectal carcinoma cells (IC50 = 23 ± 11 nM) and other cancer types, indicating its potential as a therapeutic agent .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer effects, this compound has also been noted for its antimicrobial and anti-inflammatory activities. It has shown efficacy against several bacterial strains, suggesting possible applications in treating infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Anticancer Activity (IC50) | Other Activities |

|---|---|---|---|

| This compound | Structure | 23 ± 11 nM | Antimicrobial, Anti-inflammatory |

| Tert-butyl N-(4-chloro-1H-indazol-6-yl)carbamate | Structure | 45 ± 15 nM | Moderate antimicrobial |

| Tert-butyl N-(4-fluoro-1H-indazol-6-yl)carbamate | Structure | 30 ± 10 nM | Anticancer only |

The presence of different halogen atoms significantly influences the biological activity of these compounds. For example, bromination enhances reactivity in nucleophilic substitution reactions compared to chlorinated or fluorinated analogs .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of indazole derivatives:

- Colorectal Cancer Study : A study demonstrated that this compound effectively inhibited WNT pathway activity in human embryonic kidney cells, suggesting its role in targeting specific cancer pathways .

- Antimicrobial Efficacy : Another research effort showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential use in treating infections.

Eigenschaften

CAS-Nummer |

1638764-92-7 |

|---|---|

Molekularformel |

C12H14BrN3O2 |

Molekulargewicht |

312.16 g/mol |

IUPAC-Name |

tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate |

InChI |

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-7-4-9(13)8-6-14-16-10(8)5-7/h4-6H,1-3H3,(H,14,16)(H,15,17) |

InChI-Schlüssel |

PFKMFETZSXHWFI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=NN2)C(=C1)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.